

Technical Support Center: Catalyst Deactivation in Triisobutylene (TIB) Synthesis

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Compound of Interest

Compound Name: *Triisobutylene*

CAS No.: 39761-68-7

Cat. No.: B7771195

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Current Status: Operational Topic: Deactivation Mechanisms & Troubleshooting Applicable Catalysts: Acidic Ion-Exchange Resins (e.g., Amberlyst™ 15, 35), Zeolites (H-ZSM-5, Beta), Solid Phosphoric Acid (SPA).

Introduction: The Stability-Selectivity Paradox

Triisobutylene (C12) synthesis is a consecutive reaction (C4

C8

C12). Unlike Diisobutylene (DIB) production, which is kinetically favored, TIB requires the active site to retain the dimer long enough for a second addition without allowing it to polymerize further into heavy oligomers (C16+, "soft coke").

The Core Challenge: The conditions required to drive the reaction toward the trimer (higher residence time, moderate temperature) are the exact conditions that promote the formation of heavy oligomers that block catalyst pores. Deactivation in TIB synthesis is rarely about "broken" active sites; it is almost always about access.

Module 1: Diagnostic Troubleshooting (Interactive Guide)

Use this section to correlate observed symptoms with underlying deactivation mechanisms.

Symptom 1: Gradual Loss of Conversion with Stable Pressure Drop

- Diagnosis: Poisoning (Neutralization of Acid Sites).
- Mechanism: Basic impurities in the feed (amines, nitriles, or excess water) are titrating the Brønsted acid sites. Since the physical structure of the catalyst remains open, pressure drop () does not rise.
- Immediate Check: Test feed moisture and basic nitrogen content. Nitrogen > 1 ppm is critical for resins.

Symptom 2: Rapid Loss of Conversion + Rising Pressure Drop

- Diagnosis: Pore Blockage / Fouling (Soft Coke).
- Mechanism: Formation of C16-C24+ oligomers. These are viscous liquids or gums that fill the macropores of resins or the channels of zeolites, preventing isobutylene from reaching the internal active sites.
- Immediate Check: Check reactor temperature profile. A "hot spot" moving toward the reactor outlet indicates the active zone is dying and shifting downstream.

Symptom 3: High Conversion but Low TIB Selectivity (High DIB)

- Diagnosis: Kinetic/Diffusion Mismatch (Not Deactivation per se).

- Mechanism: The catalyst is too active or the residence time is too short. The DIB diffuses out of the pore before it can react with another isobutylene molecule. Alternatively, water (moderator) levels are too high, reducing acid strength required for the C8

C12 step.

Module 2: Deactivation Mechanisms Deep Dive Oligomeric Fouling ("Soft Coke")

In liquid-phase oligomerization at low temperatures ($<100^{\circ}\text{C}$), "coke" is not graphitic carbon. It is a matrix of high-molecular-weight polymers.

- Causality: High local temperatures (exotherms) increase the rate of polymerization () significantly more than desorption ().
- Impact: Steric hindrance. The bulky TIB molecule (critical diameter ~ 0.7 nm) cannot diffuse out through pores narrowed by fouling, leading to further reaction and eventual complete blockage.

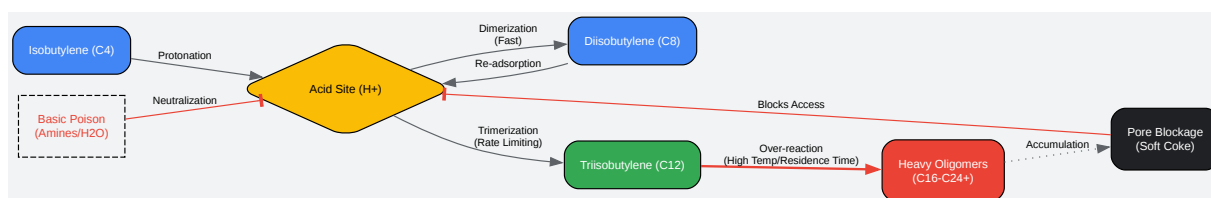
Thermal Degradation (Resin Specific)

- Mechanism: Desulfonation.
- Threshold: $>120^{\circ}\text{C}$ for standard sulfonated polystyrene resins (Amberlyst 15).
- Process: The sulfonic acid group (-SO₃H) hydrolyzes, releasing H⁺ and SO₃⁻. This not only kills activity permanently but causes corrosion downstream.
- Detection: Acidic pH in the reactor effluent water phase.

Poisoning by Oxygenates

- Mechanism: Competitive Adsorption.
- Details: Water, Methanol, or MTBE in the feed adsorb strongly to acid sites. While water is often used as a selectivity modifier (to suppress skeletal isomerization), an excess (>0.5 wt%) converts strong acid sites to weaker hydronium ions (), which are insufficient to catalyze the C8 + C4 C12 step effectively.

Visualizing the Pathway & Failure Modes



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Figure 1: Reaction network showing the competitive pathways between TIB production and Catalyst Deactivation via fouling or poisoning.

Module 3: Experimental Protocols

Protocol A: Controlled Synthesis Run (Minimizing Deactivation)

Objective: Establish a baseline for TIB production with maximal catalyst life.

- Catalyst Pre-treatment:
 - Wash resin (e.g., Amberlyst 15) with methanol to remove manufacturing impurities, then dry at 90°C under vacuum to remove moisture.

- Why: Water acts as a moderator.[1] Starting dry allows you to control water content precisely via the feed.
- Feed Preparation:
 - Feed: Isobutylene (diluted in isobutane/n-butane to 20-50 wt% to manage heat).
 - Impurity limits: Sulfur < 1 ppm, Basic Nitrogen < 0.5 ppm.
- Reaction Conditions:
 - Temperature: 60°C – 80°C. (Do not exceed 100°C to prevent fouling).
 - Pressure: 15-20 bar (Ensure liquid phase).
 - LHSV (Liquid Hourly Space Velocity): 1.0 – 2.0 h
 - Note: Lower LHSV favors TIB (trimer) over DIB (dimer) but increases fouling risk.
- Monitoring:
 - Track the refractive index or GC of the effluent hourly.
 - Monitor

across the bed. A rise of >10% from baseline indicates onset of fouling.

Protocol B: Catalyst Regeneration (Resins)

Objective: Recover activity lost to "soft coke" (fouling). Note: This works for resins deactivated by heavy oligomers. It does not fix thermal desulfonation.

- Shutdown: Stop IB feed. Purge reactor with inert alkane (isobutane) at reaction temp.
- Solvent Wash:

- Switch feed to Diisobutylene (DIB) or Methanol (if TIB selectivity is not critical immediately after restart). DIB is a good solvent for its own heavier oligomers.
- Set Temp: 60°C.
- Flow: High velocity (upflow if possible) to expand bed and dissolve gums.
- Duration: 4-6 hours.
- Drying (If Methanol used):
 - Purge with Nitrogen at 80°C until methanol is non-detectable in off-gas.
 - Warning: Residual methanol will kill conversion (poisoning) upon restart.
- Restart: Introduce feed gradually (ramp 10% per 15 mins) to control exotherm.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my TIB yield dropping while DIB yield increases? A: This is often a sign of pore mouth poisoning or steric exclusion. As coke precursors build up near the pore entrances, they restrict the effective pore diameter. The smaller DIB molecule can still escape, but the larger TIB molecule is blocked or cannot form. Action: Perform a solvent wash (Protocol B) to clear the pore mouths.

Q2: Can I use higher temperatures to boost TIB production? A: Only up to a point (~100°C). While kinetics favor TIB formation at higher rates, the ceiling is determined by two factors:

- Thermodynamics: Oligomerization is exothermic; higher TIB equilibrium conversion is favored at lower temperatures.
- Stability: Above 110°C, the rate of heavy oligomer formation (coke) accelerates exponentially. You will trade short-term yield for rapid catalyst death.

Q3: How do I distinguish between thermal degradation and fouling? A: Analyze the spent catalyst.

- **Fouling:** The catalyst beads are dark/black but rubbery (if resin). TGA (Thermogravimetric Analysis) in air will show weight loss between 200-400°C (burning off organics). Activity can be recovered.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Thermal Degradation:** Resin beads are cracked or brittle. Elemental analysis shows reduced Sulfur content (loss of active sites). Activity is irrecoverable.

Summary Data Table: Deactivation Modes

Mechanism	Primary Symptom	Reversibility	Mitigation Strategy
Poisoning (Basic N)	Immediate conversion loss	No (usually)	Feed guard beds (Alumina/Clay)
Poisoning (Water)	Selectivity shift to DIB	Yes	Drying step / Distillation of feed
Fouling (Soft Coke)	rise + Slow decay	Yes	Solvent wash (DIB/Methanol)
Thermal Sintering	Permanent activity loss	No	Strict Temp control (<120°C)

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